Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate
CAS No.: 59179-38-3
Cat. No.: VC13589889
Molecular Formula: C18H22N2O6
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59179-38-3 |
|---|---|
| Molecular Formula | C18H22N2O6 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
| Standard InChI | InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24) |
| Standard InChI Key | YHZUOMRURVTBMO-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate belongs to the class of carbamate esters, distinguished by its stereospecific (S)-configuration at the chiral center. Its IUPAC name, (2,5-dioxopyrrolidin-1-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, reflects its structural complexity. Key features include:
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A pyrrolidine-2,5-dione (succinimide) moiety, which enhances reactivity in acyl transfer reactions.
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A benzyl carbamate group that acts as a protective group for amines in peptide synthesis.
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A branched 3-methylbutyl chain contributing to steric effects and solubility properties.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| CAS Registry Number | 59179-38-3 |
| Stereochemistry | (S)-configuration |
| Key Functional Groups | Succinimide, carbamate, benzyl |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate typically involves a multi-step process:
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Activation of the Carboxylic Acid: The precursor, (S)-3-methylbutylcarbamic acid, is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the active NHS ester.
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Benzyl Protection: The amine group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate) to yield the benzyl carbamate intermediate.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product with >95% purity.
Optimization Challenges
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Steric Hindrance: The branched alkyl chain complicates reaction kinetics, necessitating elevated temperatures (50–60°C) for efficient acylation.
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Byproduct Formation: Competing reactions, such as hydrolysis of the NHS ester, require anhydrous conditions and inert atmospheres.
Table 2: Typical Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NHS, DCC, THF, 0°C → RT, 12h | 78% |
| 2 | Cbz-Cl, NaHCO₃, DCM, 0°C, 2h | 85% |
| 3 | Column chromatography (EtOAc/Hexane) | 92% |
Applications in Peptide Chemistry
Role as a Protecting Group
The compound’s benzyl carbamate (Cbz) group is widely used to protect primary amines during solid-phase peptide synthesis (SPPS). Its advantages include:
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Stability: Resistant to nucleophilic attack under basic conditions, unlike tert-butoxycarbonyl (Boc) groups.
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Selective Deprotection: Removable via hydrogenolysis (H₂/Pd-C) without affecting other functional groups.
Case Study: Synthesis of Leuprolide
In the production of leuprolide, a gonadotropin-releasing hormone agonist, the Cbz group shields lysine residues during coupling. Post-synthesis, hydrogenolysis cleanly removes the protecting group, yielding the free amine for subsequent modifications.
Pharmacological and Industrial Relevance
Patent Landscape
Research Advancements and Future Directions
Stability Studies
Recent investigations highlight the compound’s susceptibility to hydrolysis at physiological pH (7.4), limiting its utility in long-circulating formulations. Modifying the alkyl chain with electron-withdrawing groups (e.g., trifluoromethyl) could improve stability.
Green Chemistry Initiatives
Efforts to replace toxic solvents (e.g., THF, DCM) with cyclopentyl methyl ether (CPME) or bio-based alternatives aim to reduce environmental impact without compromising yield.
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